molecular formula C5H7NO B14909443 2-(1-Hydroxycyclopropyl)acetonitrile

2-(1-Hydroxycyclopropyl)acetonitrile

Cat. No.: B14909443
M. Wt: 97.12 g/mol
InChI Key: AIWVIKHMOLECPN-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclopropyl)acetonitrile is an organic compound with the molecular formula C6H9NO It features a cyclopropyl ring substituted with a hydroxyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 2-(1-Hydroxycyclopropyl)acetonitrile involves the reaction of 3-bromo-neopentyl alcohol with zinc powder and a basic catalyst in an organic solvent under reflux conditions. The resulting 1-bromomethyl cyclopropyl methanol undergoes a displacement reaction with cyanide under alkaline conditions to yield this compound .

Industrial Production Methods

The described synthetic method is suitable for industrial production due to its simplicity, high yield, and the availability of raw materials. The process involves fewer synthetic steps, making it cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclopropyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hydroxycyclopropyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclopropyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in various reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active intermediates .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropaneacetonitrile: Similar structure but lacks the hydroxyl group.

    2-(1-Hydroxymethyl)cyclopropyl)acetonitrile: Similar structure with a hydroxymethyl group instead of a hydroxyl group.

Uniqueness

2-(1-Hydroxycyclopropyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclopropyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

2-(1-hydroxycyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-3-5(7)1-2-5/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWVIKHMOLECPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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